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Compound of Interest

Compound Name: Dalfopristin (mesylate)

Cat. No.: B10770013

Molecule Identity & Physicochemical Core

Dalfopristin is a semi-synthetic streptogramin A antibiotic, structurally derived from the natural
product Pristinamycin llA (also known as Virginiamycin M1). It functions synergistically with
Quinupristin (a streptogramin B) to inhibit bacterial protein synthesis.

Structural Pharmacophores

The solubility behavior of Dalfopristin is dictated by two critical structural motifs:

e Macrocyclic Lactone Ring: A large, hydrophobic core responsible for the molecule's poor
intrinsic aqueous solubility and susceptibility to hydrolytic ring-opening.

» 2-(Diethylamino)ethylsulfonyl Side Chain: A modification at the C26 position. This side chain
introduces a basic tertiary amine (diethylamino group), which is the "solubility handle."
Protonation of this amine allows the formation of the mesylate salt, significantly enhancing
agueous solubility for parenteral administration.

Key Physicochemical Parameters
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Parameter Value | Characteristic Technical Implication

High MW (690.85 g/mol )
Molecular Formula implies slow dissolution
kinetics.[1]

] ] Hygroscopicity requires
) White to slightly yellow ]
Physical State ] moisture-controlled storage to
hygroscopic powder )
prevent hydrolysis.[1]

The tertiary amine is
protonated at acidic pH, driving
o ~7.5 - 8.5 (Diethylamino solubility.[1] At physiological
lonization (pKa) o )
group)* pH (7.4), a significant fraction
exists as the insoluble free

base.

Moderate lipophilicity; readily
) o ) crosses biological membranes
LogP (Lipophilicity) ~2.0 - 2.5 (Predicted) ) .
but requires solubilizers for

aqueous formulation.[1]

*Note: While exact experimental pKa values vary in literature, the behavior is consistent with a
tertiary alkyl amine.

Solubility Profile
Aqueous Solubility & pH Dependence

Dalfopristin exhibits a pH-dependent solubility profile typical of a weak base.[1]
» Acidic pH (pH < 4.0): High solubility. The diethylamino group is fully protonated (

), allowing the formation of stable salts (e.g., mesylate).

e Neutral/Basic pH (pH > 6.0): Low solubility. The molecule exists predominantly as the
uncharged free base, leading to precipitation.

o Saline Incompatibility (Critical): Dalfopristin is incompatible with 0.9% Sodium Chloride
(Saline). The ionic strength of saline, combined with its pH (often ~5.5), can induce "salting
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out" or shift the equilibrium enough to cause rapid precipitation of the free base. Dextrose

5% in Water (D5W) is the required diluent as it maintains the necessary acidic environment

and low ionic strength.

Solvent Solubility Table

Quantitative solubility estimates for Dalfopristin (Free Base) at 25°C:

Solvent Solubility Rating Estimated Conc. Usage Context
Physiological
Water (pH 7) Insoluble < 0.1 mg/mL condition; requires
carrier.[1]
Water (pH 3, Reconstituted
Soluble > 100 mg/mL ,
Mesylate) Synercid® state.
Standard stock
Methanol Soluble > 30 mg/mL )
solution solvent.
Co-solvent for in vitro
Ethanol Soluble > 20 mg/mL
assays.
Preferred for
DMSO Very Soluble > 50 mg/mL ]
HTS/Bioassay stock.
o HPLC mobile phase
Acetonitrile Soluble > 10 mg/mL

component.

Stability & Degradation Mechanisms

The stability of Dalfopristin is compromised primarily by hydrolysis, which is catalyzed by

extremes of pH and temperature.

Degradation Pathways

o Lactone Hydrolysis (Irreversible): The ester bond within the macrocyclic ring is sensitive to

both acid and base hydrolysis. Cleavage of this ring destroys the 3D conformation required

for binding to the bacterial 50S ribosomal subunit, rendering the drug inactive.
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o Side Chain Oxidation: The sulfur atom in the sulfonyl group and the tertiary amine are
susceptible to oxidation (N-oxides or sulfoxides) if exposed to peroxides or light.

Visualization of Stability Logic

The following diagram illustrates the relationship between pH, solubility, and degradation risks.
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Caption: Stability and solubility flowchart. Acidic conditions favor solubility but risk hydrolysis
over time; neutral pH and saline trigger immediate precipitation.

Experimental Protocols
Protocol: Determination of Equilibrium Solubility

Objective: To determine the saturation solubility of Dalfopristin in various media.
Reagents:

» Dalfopristin (Reference Standard)[1]

o Buffers: pH 1.2 (HCI), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1]
e Solvents: Methanol (HPLC Grade).[2]

Workflow:
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e Preparation: Add excess Dalfopristin solid (~10 mg) to 2 mL of the target buffer in a glass
vial.

» Equilibration: Vortex for 1 minute. Place in a shaking incubator at 37°C for 24 hours.
o Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
o Filtration: Filter the supernatant through a 0.22 um PVDF filter (Low protein binding).

e Dilution: Dilute the filtrate 1:10 with Mobile Phase A (see HPLC method below) to prevent
precipitation in the column.

o Quantification: Inject into HPLC against a standard curve prepared in Methanol.

Validated HPLC Method for Dalfopristin

This method separates Dalfopristin from its degradation products and its synergistic partner,

Quinupristin.
Parameter Condition
C18 Reverse Phase (e.g., Phenomenex Luna
Column

C18, 5um, 250 x 4.6 mm)

0.05 M Potassium Dihydrogen Phosphate (
Mobile Phase A
), pH 3.0 (adjusted with orthophosphoric acid)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

0-15 min: 85% A — 50% A; 15-20 min: 50% A

Gradient . . -

(Isocratic); 20-25 min: Re-equilibrate to 85% A.
Detection UV @ 254 nm (Dalfopristin absorbs well here)
Injection Vol 20 pL

. _ Dalfopristin elutes earlier (~6-8 min) than
Retention Time ) o ) )
Quinupristin due to higher polarity.[1]
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Validation Check:
e System Suitability: Tailing factor should be < 1.5.[3]
e Linearity:

over 5-100 pg/mL range.

Formulation & Handling Guidelines (Synercid®
Context)

When handling the commercial formulation (Synercid), strict adherence to the solubility profile
is required to prevent clinical failures (phlebitis/fembolism).

» Reconstitution: Must use 5% Dextrose in Water (D5W) or Sterile Water for Injection.[4]

o Do NOT shake: Swirl gently to dissolve.[4] Shaking causes foaming (surfactant-like
properties of the peptide) which makes dosage measurement difficult.[1]

e Dilution: Final IV admixture must be in D5W.
o Prohibited: Do not mix with Saline or Heparin solutions.

e Flush Lines: If administering through a common line, flush with D5W before and after
infusion.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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